molecular formula C21H15ClN2O B11649775 2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol

2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol

Cat. No.: B11649775
M. Wt: 346.8 g/mol
InChI Key: URACXQRCZUVJBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol is a compound belonging to the benzodiazepine class, which is known for its psychoactive properties. Benzodiazepines are widely used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. This particular compound features a chlorophenyl group, which can influence its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol typically involves the formation of the benzodiazepine ring system followed by the introduction of the chlorophenyl and phenol groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The benzodiazepine ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of the benzodiazepine ring can yield dihydro derivatives.

Scientific Research Applications

2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, which play a crucial role in modulating neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the chlorophenyl group may enhance its binding affinity to GABA receptors, potentially leading to more pronounced effects compared to other benzodiazepines.

Properties

Molecular Formula

C21H15ClN2O

Molecular Weight

346.8 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-3H-1,5-benzodiazepin-4-yl]phenol

InChI

InChI=1S/C21H15ClN2O/c22-15-11-9-14(10-12-15)19-13-20(16-5-1-4-8-21(16)25)24-18-7-3-2-6-17(18)23-19/h1-12,25H,13H2

InChI Key

URACXQRCZUVJBD-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=CC=CC=C2N=C1C3=CC=CC=C3O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.